molecular formula C16H19N3O2S B13986010 6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13986010
M. Wt: 317.4 g/mol
InChI Key: SALZJUDSQKWQMF-UHFFFAOYSA-N
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Description

6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an acetyl group, a cyclopentyl ring, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then subjected to further reactions to introduce the acetyl, cyclopentyl, and methylthio groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of catalytic processes to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms in the precursor can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a reduction in cell proliferation and other downstream effects. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinases can prevent the growth and spread of tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit a broader range of kinases and its potential for modification make it a versatile compound for various applications in scientific research and drug development.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H19N3O2S/c1-9-12-8-17-16(22-3)18-14(12)19(11-6-4-5-7-11)15(21)13(9)10(2)20/h8,11H,4-7H2,1-3H3

InChI Key

SALZJUDSQKWQMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)SC)C3CCCC3)C(=O)C

Origin of Product

United States

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